molecular formula C9H11N3O B15071545 [(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea

[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea

Cat. No.: B15071545
M. Wt: 177.20 g/mol
InChI Key: KBUPDHLPDRWLSD-WDZFZDKYSA-N
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Description

[(Z)-spiro[24]hepta-4,6-dien-2-ylmethylideneamino]urea is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea typically involves the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction forms the spirocyclic core, which is then further functionalized to introduce the urea moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea is unique due to the presence of the urea moiety, which imparts additional reactivity and potential biological activity. This distinguishes it from other spirocyclic compounds and makes it a valuable target for research and development.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea

InChI

InChI=1S/C9H11N3O/c10-8(13)12-11-6-7-5-9(7)3-1-2-4-9/h1-4,6-7H,5H2,(H3,10,12,13)/b11-6-

InChI Key

KBUPDHLPDRWLSD-WDZFZDKYSA-N

Isomeric SMILES

C1C(C12C=CC=C2)/C=N\NC(=O)N

Canonical SMILES

C1C(C12C=CC=C2)C=NNC(=O)N

Origin of Product

United States

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